molecular formula C18H20N2OS B5851521 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol

4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol

Cat. No. B5851521
M. Wt: 312.4 g/mol
InChI Key: GUJQKZHEZFEAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPPT belongs to the class of piperazine derivatives and has been shown to exhibit interesting pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol is not fully understood. However, it has been suggested that 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol acts as a 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. These actions are believed to contribute to the anxiolytic, antidepressant, and antinociceptive properties of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol.
Biochemical and Physiological Effects:
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its therapeutic effects. 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been shown to decrease the levels of corticosterone, a hormone that is associated with stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its high potency and selectivity. 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been shown to have a high affinity for the 5-HT1A receptor and a low affinity for other receptors, which makes it a useful tool for studying the 5-HT1A receptor. However, one limitation of using 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more selective and potent compounds. Finally, there is a need to develop better methods for synthesizing and working with 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments.

Synthesis Methods

The synthesis of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol involves the reaction of 4-hydroxybenzenecarbothioamide and 1-benzyl-4-methylpiperazine in the presence of potassium carbonate. This reaction leads to the formation of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol as a white solid with a melting point of 187-189°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive properties. 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

(4-hydroxyphenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)18(22)15-4-8-17(21)9-5-15/h2-9,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQKZHEZFEAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxyphenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanethione

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